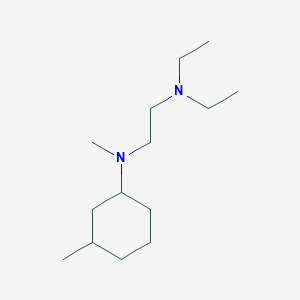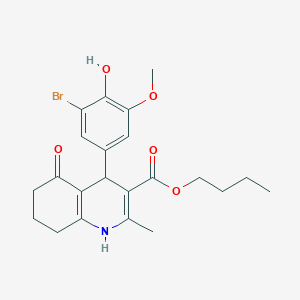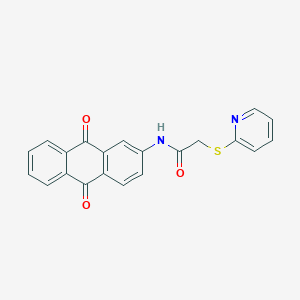
N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine, also known as JNJ-7925476, is a chemical compound that has been studied extensively for its potential use in the treatment of various neurological disorders. This compound belongs to a class of compounds known as selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and neuronal excitability in the central nervous system.
作用机制
The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in the regulation of synaptic plasticity and neuronal excitability in the central nervous system. N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine selectively binds to a specific site on the NMDA receptor, thereby blocking the influx of calcium ions into the neuron. This blockade of the NMDA receptor results in a reduction in neuronal excitability and synaptic plasticity, which may be beneficial in the treatment of various neurological disorders.
Biochemical and physiological effects:
N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These effects include a reduction in the production of reactive oxygen species and an improvement in mitochondrial function. In addition, N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been shown to improve cognitive function and reduce motor deficits in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine is its high selectivity for the NMDA receptor, which reduces the risk of off-target effects. In addition, the compound has a relatively long half-life, which allows for less frequent dosing. However, one limitation of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine. One potential area of investigation is the use of the compound in combination with other drugs for the treatment of neurological disorders. Another area of research is the development of more potent and selective NMDA receptor antagonists that may have improved therapeutic efficacy. Finally, the use of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine in clinical trials for the treatment of various neurological disorders is an important future direction for this research.
合成方法
The synthesis of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine involves the reaction of 3-methylcyclohexylamine with N,N-diethyl-N'-methyl-1,2-ethanediamine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to selectively block the NMDA receptor, which is known to be involved in the pathogenesis of these disorders.
属性
IUPAC Name |
N',N'-diethyl-N-methyl-N-(3-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-5-16(6-2)11-10-15(4)14-9-7-8-13(3)12-14/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPGOMKMVCAXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCCC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4979018.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4979027.png)
![1-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B4979034.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4979039.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3,5-dimethylbenzamide](/img/structure/B4979040.png)
![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4979051.png)


![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4979094.png)
![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B4979095.png)
![4-(2-bromo-4-nitrophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4979098.png)
![N-[3-(1H-indazol-1-yl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4979104.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-propylbenzenesulfonamide](/img/structure/B4979110.png)